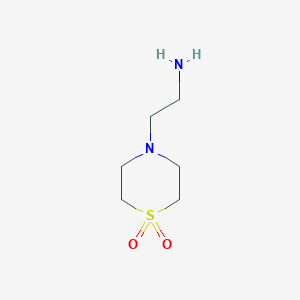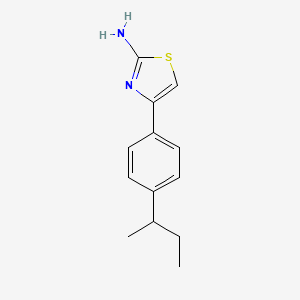
4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide
Overview
Description
“4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide” is a chemical compound with the molecular formula C6H14N2O2S . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide” is represented by the formula C6H14N2O2S . This indicates that the compound contains six carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
“4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide” is a solid at 20 degrees Celsius . It has a melting point of 89.0 to 93.0 °C and a boiling point of 182 °C/1 mmHg . The compound is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Synthesis and Reactivity
- 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide has been synthesized through various reactions, including condensation with aldehydes and ketones, and acylation with monochlorides and dichlorides of dicarboxylic acids. These compounds show potential as intermediates in organic synthesis (Asinger, Kaussen, Gold-Martin, & Saus, 1981).
Medicinal Chemistry
- This compound and its analogues are important building blocks in medicinal chemistry. They have been used to create novel bridged bicyclic thiomorpholines, which show interesting biological profiles and potential as therapeutic agents (Walker & Rogier, 2013).
Antimicrobial Properties
- Derivatives of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide have been synthesized and evaluated for their antimicrobial properties. Preliminary results indicate moderate to good antibacterial and antifungal activity, suggesting potential uses in developing new antimicrobial agents (Nagavelli, Kumaraswamy, Ranjithkumar, & Narsimha, 2014).
Green Chemistry Applications
- In green chemistry, this compound has been synthesized using boric acid/glycerol as a catalyst, highlighting a simpler and more environmentally friendly approach to its production (Halimehjnai, Hosseyni, Gholami, & Hashemi, 2013).
Continuous Manufacturing
- For industrial applications, a safe and high-throughput continuous manufacturing approach has been developed for a related compound, 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide, demonstrating the scalability and industrial relevance of these compounds (Strotman, Tan, Powers, Soumeillant, & Leung, 2018).
Enantioselective Synthesis
- Enantioselective synthesis of 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides has been achieved, which is significant for creating chiral compounds for drug discovery (Reed & Lindsley, 2019).
properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-1-2-8-3-5-11(9,10)6-4-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICIHZYGEQHDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375265 | |
| Record name | 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide | |
CAS RN |
89937-52-0 | |
| Record name | 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)


![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)
![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)
